Homopterocarpin

Vue d'ensemble

Description

L’homopterocarpine est un composé isoflavonoïde qui a suscité un intérêt considérable en raison de ses diverses activités biologiques. Elle est principalement isolée de plantes telles que Canavalia lineata et Pterocarpus erinaceus . L’homopterocarpine est connue pour son activité inhibitrice puissante contre la monoamine oxydase B humaine (hMAO-B), ce qui en fait un composé précieux dans la recherche neurologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’homopterocarpine peut être synthétisée par une réaction d’hydrogénation de transfert asymétrique (ATH). Cette méthode implique la transformation d’isoflavones en ptérocarpanes, qui comprend l’homopterocarpine . Les conditions réactionnelles impliquent généralement l’utilisation d’un catalyseur et d’un donneur d’hydrogène sous des conditions spécifiques de température et de pression.

Méthodes de production industrielle

La production industrielle de l’homopterocarpine peut être réalisée par extraction à partir de sources végétales. Par exemple, une méthode d’extraction de l’homopterocarpine à partir de Swainsonia salsula implique plusieurs étapes : séchage et broyage du matériel végétal, extraction par reflux chauffé, filtration, récupération de l’éthanol et cristallisation . Cette méthode garantit une grande pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’homopterocarpine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité biologique ou d’étudier ses propriétés.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’homopterocarpine comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les conditions spécifiques, telles que la température, la pression et le solvant, dépendent de la réaction souhaitée et du produit cible.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’homopterocarpine comprennent divers dérivés qui présentent des activités biologiques différentes. Par exemple, l’oxydation de l’homopterocarpine peut conduire à la formation de composés présentant des propriétés antioxydantes améliorées .

Applications de la recherche scientifique

L’homopterocarpine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Inhibition of Monoamine Oxidase-B

Homopterocarpin has been identified as a potent inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters. Research indicates that this compound exhibits an IC50 value of 0.72 µM against hMAO-B, making it a promising candidate for treating neurological disorders, such as Parkinson’s disease. The selectivity index (SI) for this compound was measured at 2.07, indicating its potential effectiveness compared to other compounds .

1.2 Hepatoprotective Effects

Studies have demonstrated that this compound possesses hepatoprotective properties, particularly against acetaminophen-induced liver injury. In experiments involving male albino rats, administration of this compound significantly ameliorated biochemical alterations caused by acetaminophen toxicity, including reductions in liver enzyme levels and oxidative stress markers . The compound's protective effects were attributed to its antioxidant capabilities, enhancing the liver's resilience against oxidative damage .

1.3 Antioxidant Activity

This compound has shown significant antioxidant activity, contributing to its protective effects in various biological systems. It was found to quench intrinsic fluorescence in human serum albumin and aldehyde dehydrogenase, indicating strong interactions that enhance its antioxidant potential . This property is critical for developing therapies aimed at oxidative stress-related conditions.

Synthesis and Organic Chemistry Applications

2.1 Synthesis of Isoflavonoids

This compound is utilized in the asymmetric synthesis of various natural isoflavonoids such as (-)-variabilin and (-)-medicarpin through asymmetric transfer hydrogenation reactions. These synthetic pathways are crucial for producing bioactive compounds with potential pharmaceutical applications.

2.2 Phytoalexins Production

In plant biochemistry, this compound is involved in synthesizing phytoalexins—defensive compounds produced by plants in response to pathogen attacks. The transformation of 2’-hydroxyl-substituted isoflavones into enantiopure pterocarps highlights its role in enhancing plant defense mechanisms.

Case Studies

Mécanisme D'action

L’homopterocarpine exerce ses effets principalement par l’inhibition de la monoamine oxydase B humaine (hMAO-B). Elle agit comme un inhibiteur réversible compétitif, se liant au site actif de l’enzyme et empêchant la dégradation des neurotransmetteurs monoamines . Cette inhibition conduit à des niveaux accrus de neurotransmetteurs tels que la dopamine, ce qui peut aider à soulager les symptômes des troubles neurologiques .

Comparaison Avec Des Composés Similaires

L’homopterocarpine est souvent comparée à d’autres isoflavonoïdes tels que la médicarpine et la prunetine. Bien que tous ces composés présentent une activité inhibitrice contre la hMAO-B, l’homopterocarpine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence de groupes méthoxy à des positions spécifiques sur ses cycles aromatiques . Cette unicité structurelle contribue à ses activités biologiques distinctes et à sa sélectivité.

Liste des composés similaires

- Médicarpine

- Prunetine

- Ptérocarpine

- 3,9-Dihydroxypterocarpane

- Vestitol

Les propriétés uniques de l’homopterocarpine et ses diverses applications en font un composé précieux dans divers domaines de la recherche scientifique. Son potentiel en médecine, en particulier dans le traitement des troubles neurologiques et des maladies du foie, met en évidence son importance dans l’industrie pharmaceutique.

Activité Biologique

Homopterocarpin, a member of the isoflavonoid class of compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

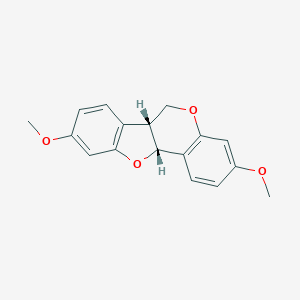

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple methoxy groups that contribute to its biological activity. Its molecular formula is , and it is often isolated from various plant sources, notably Pterocarpus erinaceus and Canavalia lineata.

1. Inhibitory Effects on Monoamine Oxidase (MAO)

This compound has been identified as a potent inhibitor of human monoamine oxidase B (hMAO-B), with an IC50 value of 0.72 µM, indicating significant potential for treating neurological disorders. It exhibits a selectivity index (SI) of 2.07, suggesting that while it is less selective than some other compounds, it still holds promise as a therapeutic agent for conditions like depression and Parkinson's disease .

Table 1: MAO Inhibition Potency of this compound Compared to Other Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.72 | 2.07 |

| Medicarpin | 0.45 | 44.2 |

| Prunetin | 2.49 | - |

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity has been linked to potential hepatoprotective effects, making it a candidate for liver health applications .

3. Anticancer Properties

This compound has shown promising results in various cancer models. Studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

4. Antimicrobial and Antiparasitic Activities

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens, including Plasmodium species responsible for malaria. It demonstrated significant antiplasmodial activity, suggesting its potential use in treating malaria . Additionally, it has been shown to possess antifungal properties against anthracnose-causing species .

Case Studies

- Neuroprotective Effects : In a study involving scopolamine-induced memory impairment in mice, this compound administration led to improved memory recovery and demonstrated neuroprotective effects against oxidative damage in cerebral microvascular endothelial cells .

- Hepatoprotective Study : In vitro assays indicated that this compound could protect liver cells from damage induced by toxic agents, reinforcing its role as a hepatoprotective agent .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins such as hMAO-A and hMAO-B. The compound exhibited favorable binding interactions with these enzymes, further supporting its role as an effective inhibitor .

Table 2: Binding Affinity of this compound with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| hMAO-A | -7.7 |

| hMAO-B | -7.9 |

Propriétés

IUPAC Name |

(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIGLKLCFOWDN-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976040 | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-91-7 | |

| Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.